1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea.
Synthesis of the triazole ring: This step often involves a cycloaddition reaction between an azide and an alkyne.
Coupling reactions: The final step might involve coupling the thiazole and triazole rings with the bromophenyl and methoxyphenyl groups under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the methoxy group to a hydroxyl group.
Reduction: The compound could be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxyl derivative, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 1-(2-fluorophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Uniqueness
The uniqueness of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, for example, might enhance its ability to participate in certain types of chemical reactions or interact with biological targets differently compared to its chloro or fluoro analogs.
Biological Activity
1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea.
- Synthesis of the Triazole Ring : A cycloaddition reaction between an azide and an alkyne is employed.
- Coupling Reactions : The final product is formed by coupling the thiazole and triazole rings with bromophenyl and methoxyphenyl groups using palladium-catalyzed cross-coupling reactions.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound and its analogs can be effective against various microbial strains. For instance:
- In Vitro Studies : Compounds similar to this triazole derivative have been evaluated using turbidimetric methods against bacterial strains, showing comparable efficacy to standard antibiotics like norfloxacin and antifungals like fluconazole .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies : In vitro tests on human breast adenocarcinoma (MCF7) cells revealed that certain derivatives exhibited potent cytotoxicity, with some showing IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
- Molecular Docking Studies : These studies indicated favorable binding interactions with cancer-related targets, suggesting a mechanism through which these compounds may exert their effects .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Triazole derivatives often inhibit specific enzymes or receptors involved in cellular processes. The presence of the bromine atom may enhance interaction with biological targets compared to other halogenated analogs.
Structure-Activity Relationship (SAR)
The structural components of this compound significantly influence its biological activity:
- Substitution Patterns : The presence of the methoxy group on the phenyl ring has been linked to increased potency against cancer cell lines .
- Comparative Analysis : Similar compounds with different halogen substitutions (e.g., chloro or fluoro) have shown varying degrees of activity, indicating that the bromine substituent may play a unique role in enhancing biological interactions.
Case Studies
Several studies highlight the effectiveness of thiazole and triazole derivatives in biomedical applications:
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties, revealing promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : In a comparative study involving various thiazole derivatives, one compound demonstrated significant activity against MCF7 cells, showcasing the potential for further development into therapeutic agents .
Properties
IUPAC Name |
3-(2-bromophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5OS/c1-25-12-8-6-11(7-9-12)14-10-26-18(21-14)16-17(20)24(23-22-16)15-5-3-2-4-13(15)19/h2-10H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKBLYNKKHMERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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